1H-Pyrrole, 1-methyl-3,4-dinitro-
Description
1H-Pyrrole, 1-methyl-3,4-dinitro- is a nitro-substituted pyrrole derivative characterized by a methyl group at the 1-position and nitro groups at the 3- and 4-positions of the pyrrole ring. The pyrrole core is a five-membered aromatic heterocycle with one nitrogen atom, and the electron-withdrawing nitro groups significantly influence its electronic properties, making it highly electron-deficient.
Key physical properties inferred from similar compounds include low solubility in polar solvents (e.g., water) due to the hydrophobic aromatic core and nitro groups, as well as moderate thermal stability.
Properties
IUPAC Name |
1-methyl-3,4-dinitropyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-6-2-4(7(9)10)5(3-6)8(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQOUFIPROQCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318258 | |
| Record name | 1H-Pyrrole, 1-methyl-3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68712-54-9 | |
| Record name | NSC328027 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 1-methyl-3,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-methyl-3,4-dinitro- typically involves the nitration of 1-methylpyrrole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction and prevent over-nitration. The reaction conditions must be carefully monitored to achieve the desired substitution pattern on the pyrrole ring.
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-methyl-3,4-dinitro- may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 1-methyl-3,4-dinitro- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 1-methyl-3,4-diaminopyrrole.
Substitution: Formation of various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
1H-Pyrrole, 1-methyl-3,4-dinitro- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of functionalized materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-methyl-3,4-dinitro- involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways and targets involved in these effects are subjects of ongoing research.
Comparison with Similar Compounds
Nitro-Substituted Pyrroles
- 4-Aroyl-3-(Sulfonyl)-1H-Pyrroles (e.g., Compounds 7–9 in ):
These derivatives feature sulfonyl and aroyl substituents, enhancing their antimicrobial activity . Unlike 1-methyl-3,4-dinitro-pyrrole, these compounds exhibit greater solubility in dimethyl sulfoxide (DMSO) due to polar sulfonyl groups, enabling characterization by ¹³C-NMR . - 6-Methyl-1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione ():
This fused-ring pyrrole derivative contains a pyridine-dione moiety, resulting in a higher molecular weight (C₈H₆N₂O₂) and distinct reactivity, such as hydrogen bonding via carbonyl groups .
Nitroaromatic Benzene Derivatives
- 2,4-Dinitrotoluene (2,4-DNT, ):
A benzene-based nitro compound with methyl and nitro groups. It has a lower molecular weight (C₇H₆N₂O₄, 182.14 g/mol) and melting point (70–72°C) compared to pyrrole derivatives. Its primary applications include explosives and dye synthesis .
Reactivity and Stability
- Electrophilic Substitution: Nitro groups deactivate the pyrrole ring, directing further substitution to the 2- or 5-positions. This contrasts with 2,4-DNT, where nitro groups meta-direct electrophiles on the benzene ring .
- Thermal Stability: Fused-ring pyrroles (e.g., ’s compound 6a) exhibit high melting points (>300°C) due to extended conjugation, whereas 1-methyl-3,4-dinitro-pyrrole likely has lower thermal stability .
- Reduction: Both 1-methyl-3,4-dinitro-pyrrole and 2,4-DNT can undergo reduction to form amines, though pyrrole derivatives may yield more complex products due to ring reactivity .
Q & A
Q. Table 1. Key Spectral Signatures for 1-Methyl-3,4-Dinitro-1H-Pyrrole
| Technique | Key Peaks/Assignments | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.72 (d, J=2.4 Hz, H-5), δ 3.98 (s, CH₃) | |
| IR (KBr) | 1522 cm⁻¹ (asym. NO₂), 1345 cm⁻¹ (sym. NO₂) | |
| HRMS | [M+H]⁺ m/z 200.0321 (calc. 200.0325) |
Q. Table 2. Thermal Decomposition Parameters
| Derivative | T₀ (°C) | ΔH (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| 1-Me-3,4-(NO₂)₂ | 185 | 148.2 | TGA/DSC | |
| 1-Et-3,4-(NO₂)₂ | 172 | 132.7 | TGA/DSC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
